molecular formula C5H2Br2N2O2 B1317283 2,4-Dibromo-5-nitropyridine CAS No. 4487-57-4

2,4-Dibromo-5-nitropyridine

Cat. No. B1317283
M. Wt: 281.89 g/mol
InChI Key: RZZGFCFQBVRQSX-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

A solution of isopropylamine (17 ml, 34.0 mmol) in THF (14 ml) was added dropwise over 1 h to a mixture of 2,4-dibromo-5-nitropyridine (4.94 g, 17.0 mmol) in THF (85 ml) at room temperature. After 5.5 h, the reaction mixture was diluted with H2O and extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4 and evaporated to give the crude title compound as a yellow solid. (UPLC-MS 6) tR 1.03; ESI-MS 260.0/262.0 [M+H]+.
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].[Br:5][C:6]1[CH:11]=[C:10](Br)[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][N:7]=1>C1COCC1.O>[Br:5][C:6]1[CH:11]=[C:10]([NH:4][CH:1]([CH3:3])[CH3:2])[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
4.94 g
Type
reactant
Smiles
BrC1=NC=C(C(=C1)Br)[N+](=O)[O-]
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
BrC1=NC=C(C(=C1)NC(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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